5-Nitrothiophen-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitrothiophen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-3-1-4(6(7)8)9-2-3/h1-2H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUICPOIQCAJAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 5 Nitrothiophen 3 Amine Derivatives
Condensation Reactions of the Amine Moiety
The primary amine group in 5-nitrothiophen-3-amine derivatives is a key functional group that readily undergoes condensation reactions with various carbonyl-containing compounds. These reactions are fundamental in the construction of larger molecular frameworks and the synthesis of compounds with potential biological applications.
The reaction of primary amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a classic and widely used transformation in organic synthesis. scispace.comekb.eg This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). scispace.com The formation of Schiff bases is a reversible reaction and is often catalyzed by either acid or base. scispace.com
In the context of 5-nitrothiophene derivatives, Schiff bases are frequently synthesized through the condensation of 5-nitrothiophen-2-carbaldehyde with various primary amines. researchgate.netresearchgate.net For instance, the reaction of 5-nitrothiophen-2-carbaldehyde with different fluoro-substituted aromatic primary amines has been reported to yield a series of Schiff bases. researchgate.net Similarly, condensation with 2-aminothiazole (B372263) or 4-fluoroaniline (B128567) under microwave irradiation provides the corresponding imine derivatives. researchgate.net
While direct examples of this compound participating in Schiff base formation are less common in the readily available literature, the reactivity of the amino group in similar heterocyclic systems provides a strong indication of its synthetic potential. For example, a new Schiff base, (E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-(5-nitrothiophen-2-yl)methanimine, was synthesized via the condensation of 2-phenylimidazo[1,2-a]pyridin-3-amine (B1594234) with 5-nitro-2-thiophenecarbaldehyde. researchgate.net This reaction highlights the general reactivity of an amino group attached to a heterocyclic core in forming imino compounds.
The synthesis of Schiff bases derived from aminothiophene scaffolds is a versatile method for creating a wide array of compounds with diverse chemical properties and potential applications. The general reaction scheme for the formation of a Schiff base from an aminothiophene derivative and an aldehyde is presented below:
General Reaction for Schiff Base Formation
The following table summarizes representative examples of Schiff bases formed from nitrothiophene derivatives and various amines, showcasing the reaction conditions and yields.
| Aldehyde/Ketone | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 5-Nitro-2-thiophenecarbaldehyde | 2-Aminothiazole | N-((5-nitrothiophen-2-yl)methylene)thiazol-2-amine | Microwave, 180W, 15 min | - | researchgate.net |
| 5-Nitro-2-thiophenecarbaldehyde | 4-Fluoroaniline | (E)-4-fluoro-N-((5-nitrothiophen-2-yl)methylene)aniline | Microwave, 180W, 15 min | - | researchgate.net |
| 5-Nitro-2-thiophenecarbaldehyde | 2-(Trifluoromethoxy)aniline | Schiff bases (1-5) | - | - | bjmu.edu.cn |
| 5-Nitro-2-thiophenecarbaldehyde | 2-Phenylimidazo[1,2-a]pyridin-3-amine | (E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-(5-nitrothiophen-2-yl)methanimine | Acetic acid, diethyl ether | - | researchgate.net |
Beyond simple aldehydes and ketones, the amine functionality of this compound derivatives can react with a broader range of carbonyl compounds, including 1,3-dicarbonyl compounds. These reactions lead to the formation of β-enaminones, which are versatile synthetic intermediates. mdpi.comimist.ma β-Enaminones contain a conjugated system of an amino group, a carbon-carbon double bond, and a carbonyl group, which imparts additional stability and unique reactivity. mdpi.comimist.ma
The synthesis of β-enaminones is typically achieved through the direct condensation of a primary or secondary amine with a 1,3-dicarbonyl compound, often with azeotropic removal of water. mdpi.com Various catalysts, such as PPA-SiO2, can be employed to facilitate this reaction under solvent-free conditions. mdpi.com The proposed mechanism involves the activation of the ketonic carbon by the catalyst, followed by nucleophilic attack of the amine, formation of an amino-alcohol and then an imine intermediate, and finally dehydration to yield the β-enaminone. mdpi.com
While specific examples utilizing this compound are not extensively documented, the general reactivity of amines with 1,3-dicarbonyls is well-established. For instance, the reaction of various aromatic and aliphatic amines with 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) in the presence of PPA-SiO2 produces β-enaminone analogues in good to excellent yields. mdpi.com This methodology demonstrates a broad substrate scope and high selectivity. mdpi.com
The general scheme for the formation of a β-enaminone from an amine and a 1,3-dicarbonyl compound is as follows:
General Reaction for β-Enaminone Formation
The following table provides examples of β-enaminone synthesis, illustrating the versatility of this reaction with different amines and dicarbonyl compounds.
| Amine | 1,3-Dicarbonyl Compound | Catalyst | Product | Yield (%) | Reference |
| Aromatic and Aliphatic Amines | Dimedone | PPA-SiO2 | β-Enaminone analogues | up to 90% | mdpi.com |
| Amines | 1,3-Dicarbonyl Compounds | - | β-Enaminones | - | imist.ma |
| Aminoalkyl-, phenol-, and thio-anilines | Ynones | Metal-free | β-Enaminones | up to 99% | chemicalpapers.com |
Cycloaddition and Heterocycle Formation Reactions
The this compound scaffold serves as a valuable precursor for the synthesis of various fused and non-fused heterocyclic systems. The amine group can act as a nucleophile in cyclization reactions, leading to the formation of new rings with diverse biological and chemical properties.
1,3,4-Thiadiazoles are an important class of five-membered heterocycles that have been the subject of extensive synthetic and medicinal chemistry research. researchgate.netfrontiersin.org Several methods exist for the synthesis of the 1,3,4-thiadiazole (B1197879) ring, often involving the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like POCl3. mdpi.com
Derivatives of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole have been synthesized and evaluated for their biological activities. nih.govtandfonline.com One synthetic approach starts from 5-nitrothiophene-2-carbaldehyde, which is converted in several steps to a 2-chloro-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole (B14149414) intermediate. This intermediate can then be reacted with various nucleophiles, such as amines or thiols, to generate a library of 2-substituted-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles. nih.govtandfonline.com For example, reaction with acyclic amines leads to the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivatives. tandfonline.com Another route involves the reaction of 5-(nitroaryl)-1,3,4-thiadiazoles with different reagents. sci-hub.st
A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. sphinxsai.com For instance, thiosemicarbazide can react with carbon disulfide in the presence of a base to form a dithiocarbazate, which upon heating cyclizes to form 2-amino-5-mercapto-1,3,4-thiadiazole. sphinxsai.comjapsonline.com While a direct synthesis starting from this compound has not been explicitly detailed in the provided search results, the amino group of a thiophene (B33073) ring could potentially be converted to a thiosemicarbazide functionality and then cyclized.
The following table presents examples of synthesized 1,3,4-thiadiazole derivatives containing a nitrothiophene moiety.
Pyrazoles and pyrimidines are fundamental heterocyclic structures found in a vast number of biologically active compounds. nih.govbeilstein-journals.org The synthesis of these rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative (for pyrazoles) or an amidine derivative (for pyrimidines). slideshare.netrsc.org
The aminothiophene moiety can be a key component in the construction of these heterocyclic systems. For instance, a series of 3-aryl-5-trifluoromethyl-1H-pyrazoles have been synthesized from the reaction of chalcone-type compounds with thiosemicarbazide, followed by cyclization. nih.gov More directly, thiophene-pyrazole hybrids have been prepared by the reaction of a chalcone (B49325) containing a thiophene ring with phenylhydrazine (B124118) hydrochloride. nih.gov In a relevant example, N-((2-nitrothiophen-3-yl)methyl)aniline, derived from 2-nitrothiophene-3-carbaldehyde, has been used as a precursor in an attempted synthesis of a thiophene-fused pyrazole (B372694), although the reaction did not yield the desired product under the tested conditions. nih.gov
The synthesis of pyrimidine (B1678525) derivatives can be achieved through various multicomponent reactions. ijamtes.orgorganic-chemistry.org A common approach is the Biginelli reaction or similar condensations involving an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine (B92328) derivative. slideshare.net While direct synthesis of pyrimidines from this compound is not explicitly described in the provided results, the general synthetic strategies suggest its potential as a precursor. For example, 5-aminopyrazoles are widely used as synthons for the construction of fused pyrazoloazines. beilstein-journals.org
The following table summarizes some synthetic approaches to pyrazole and pyrimidine derivatives that incorporate a thiophene or nitrothiophene moiety.
| Starting Material(s) | Reagents | Product | Yield (%) | Reference |
| Thiophene-containing chalcone | Phenyl hydrazine hydrochloride | Thiophene-pyrazole hybrids | - | nih.gov |
| N-((2-Nitrothiophen-3-yl)methyl)aniline | Heterocyclization conditions | Thiophene-fused pyrazole (attempted) | 0% | nih.gov |
| 5-Bromo-4-(5-nitrofuran-2-yl)-pyrimidine | Boronic acids, Pd(PPh3)4, K2CO3 | 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | - | ijamtes.org |
| Benzaldehyde derivatives, methylcyanoacetate, thio-barbituric acid | Microwave, catalyst-free | Pyrano[2,3-d]pyrimidine-6-carboxylate derivatives | - | ijamtes.org |
| 1,3-Dicarbonyl compounds | Amidines | Pyrimidine derivatives | - | slideshare.net |
Imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, are privileged scaffolds in medicinal chemistry. researchgate.netresearchgate.netmdpi.comrsc.org Their synthesis often relies on the reaction of a 2-aminoazine or 2-aminoazole with an α-halocarbonyl compound or through multicomponent reactions. researchgate.netorganic-chemistry.org
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of imidazo-fused systems. mdpi.com This reaction involves the condensation of a 2-aminoazine/azole, an aldehyde, and an isocyanide to afford the corresponding 3-aminoimidazo-fused heterocycle. mdpi.com Although direct application with this compound as the amino component is not reported, the versatility of the GBB reaction suggests its potential. For instance, a series of imidazo[1,2-a]pyridines functionalized with azide (B81097) groups have been synthesized using this methodology. mdpi.com
The synthesis of imidazo[2,1-b]thiazoles has been achieved through various routes. researchgate.netmdpi.comrsc.org One approach involves the reaction of 2-aminothiazole with α-haloketones. mdpi.com Another method utilizes the ring-opening and reconstruction of imidazo[2,1-b] nih.govresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles with phenylacetylene. rsc.org A series of novel 5-nitroimidazo[2,1-b]thiazoles were prepared in a four-step synthesis utilizing TDAE (tetrakis(dimethylamino)ethylene) methodology from 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole and various keto esters. researchgate.net
The following table provides examples of the synthesis of imidazo-fused azines and azoles, some of which incorporate a nitro-heterocyclic moiety.
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| 2-Phenylimidazo[1,2-a]pyridin-3-amine, 5-Nitro-2-thiophencarbaldehyde | Acetic acid | (E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-(5-nitrothiophen-2-yl)methanimine | - | researchgate.net |
| 6-Chloromethyl-5-nitroimidazo[2,1-b]thiazole, keto esters | TDAE | Functionalized 5-nitroimidazo[2,1-b]thiazoles | - | researchgate.net |
| 2-Aminothiazole, 3-formylchromone, isocyanides | Toluene, heat | Imidazo[2,1-b]thiazole derivatives | 75% | mdpi.com |
| 2-Azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | NH4Cl, MeOH | Imidazo[1,2-a]pyridine functionalized with azide | 58-69% | mdpi.com |
| Imidazo[2,1-b] nih.govresearchgate.netCurrent time information in Bangalore, IN.thiadiazoles, phenylacetylene | t-BuOK | Imidazo[2,1-b]thiazole derivatives | - | rsc.org |
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring
The thiophene nucleus is generally more reactive than benzene (B151609) towards electrophilic substitution. uoanbar.edu.iq However, the presence of a deactivating nitro group and an activating amino group on the same ring, as in this compound, creates a more complex reactivity pattern.
Electrophilic Substitution:
Electrophilic substitution on the thiophene ring typically occurs at the C2 and C5 positions. uou.ac.innih.gov For this compound, the C2 position is the most likely site for electrophilic attack due to the directing effect of the amino group at C3 and the deactivating effect of the nitro group at C5.
Nucleophilic Aromatic Substitution (SNAr):
The presence of the strongly electron-withdrawing nitro group makes the thiophene ring in nitrothiophene derivatives susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net In molecules like 2-methoxy-5-nitrothiophene, the methoxy (B1213986) group can be displaced by secondary amines. researchgate.net Theoretical calculations have shown that the electron density from the incoming nucleophile is primarily accommodated by the oxygen atoms of the nitro group. researchgate.net For instance, 2,4-dinitrothiophene (B13399970) and 4-cyano-2-nitrothiophene react with phenoxide anions to form σ-adducts, with the initial attack being kinetically favored at one position and the resulting product being thermodynamically more stable at another. researchgate.net
In the case of this compound derivatives, nucleophilic attack is also a significant reaction pathway. For example, 4-nitro-2-thienylmethyl and -ethyl chlorides and acetates react with lithium 2-nitropropan-2-ide to yield C-alkylated products through a process initiated by nucleophilic attack on the thiophene ring. researchgate.net Conversely, the corresponding 5-nitro isomers lead to a complex mixture of products arising from various reaction pathways, including SRN1, SN2, and elimination reactions. researchgate.net
The reaction of 2,3,4-trinitrothiophene with 1,3,5-triaminobenzene derivatives results in the formation of stable products from the nucleophilic attack at the C4 position, leading to the displacement of the nitro group. researchgate.net Similarly, 2-bromo-3,4,5-trinitrothiophene undergoes SNAr reactions with displacement of the bromide ion. researchgate.net
| Reactant(s) | Nucleophile/Electrophile | Product(s) | Reaction Type |
| 2,4-dinitrothiophene, 4-cyano-2-nitrothiophene | para-Y-substituted phenoxide anions | σ−adducts | Nucleophilic Aromatic Substitution researchgate.net |
| 4-nitro-2-thienylmethyl/ethyl chlorides and acetates | Lithium 2-nitropropan-2-ide | C-alkylates | Nucleophilic Substitution researchgate.net |
| 2,3,4-trinitrothiophene | 1,3,5-triaminobenzene derivatives | C4-substituted product (nitro group displacement) | Nucleophilic Aromatic Substitution researchgate.net |
| 2-bromo-3,4,5-trinitrothiophene | 1,3,5-triaminobenzene derivatives | SNAr substitution product (bromide displacement) | Nucleophilic Aromatic Substitution researchgate.net |
Ring-Opening and Ring-Closure Protocols of Nitrothiophenes
Nitrothiophenes are known to undergo ring-opening reactions, particularly when treated with nucleophiles like secondary amines. orcid.orgarkat-usa.orgresearchgate.net These reactions often lead to the formation of functionalized nitro- or dinitro-butadienes, which serve as versatile building blocks for the synthesis of various cyclic and heterocyclic compounds. arkat-usa.orgchim.it
For instance, 3,4-dinitrothiophene readily undergoes ring-opening upon treatment with secondary amines, a reaction that can even be explosive in the absence of a silver nitrate (B79036) scavenger for the extruded hydrogen sulfide (B99878). scribd.com This process generates 1,4-bis(dialkylamino)-2,3-dinitro-1,3-butadienes. arkat-usa.org Other β-nitrothiophenes also undergo ring-opening, but typically break only one carbon-sulfur bond, leading to asymmetrically functionalized nitrobutadienes. researchgate.net
The synthetic utility of these ring-opened intermediates is significant. They can be further manipulated and cyclized to form a variety of structures, including pyrrolines, pyrrolidines, pyrroles, and isoxazoles. arkat-usa.org This ring-opening/ring-closure strategy provides a powerful tool for the synthesis of complex molecules from relatively simple nitrothiophene precursors. orcid.orgarkat-usa.org
| Starting Nitrothiophene | Reagents | Ring-Opened Intermediate | Subsequent Products |
| 3,4-Dinitrothiophene | Secondary amines | 1,4-Bis(dialkylamino)-2,3-dinitro-1,3-butadienes | Pyrrolines, pyrrolidines, pyrroles arkat-usa.org |
| 2-Nitrothiophene | Secondary amines | 1-Amino-4-nitro-1,3-butadienes | Various heterocycles chim.it |
| 3-Nitrobenzo[b]thiophene | Secondary amines | Functionalized nitrobutadienes | Thiochromans arkat-usa.org |
| 2-Methylthio-4-nitrothiophene | Secondary amines | Functionalized nitrobutadienes | Isoxazoles arkat-usa.org |
Electrochemical and Chemical Reduction of the Nitro Group
The reduction of the nitro group in nitrothiophenes is a key process, both in synthetic chemistry and in understanding their biological mechanisms of action. aablocks.comresearchgate.net This reduction can be achieved through electrochemical methods or with chemical reducing agents.
Electrochemical Reduction:
Cyclic voltammetry studies have been instrumental in elucidating the reduction pathways of nitrothiophenes. researchgate.netuchile.cl The reduction of the nitro group is often the first and most significant event observed in the voltammetric profile of these compounds. aablocks.com For many nitroaromatic compounds, including nitrothiophenes, the initial reduction is a single-electron transfer to form a stable nitro radical anion (ArNO₂⁻). uchile.cl The stability and further reactivity of this radical anion depend on the specific structure of the nitrothiophene and the reaction conditions. researchgate.netuchile.cl
In dinitrothiophenes, the relative positions of the nitro groups influence the reduction process. For example, 2,5-dinitrothiophene exhibits two reversible one-electron reduction steps. researchgate.net In contrast, the reduction of 3,4-dinitrothiophene leads to a non-planar radical structure. researchgate.net The electrochemical behavior of these compounds provides valuable insights into their potential as bioreductive drugs, as the reduction of the nitro group is often a critical activation step. aablocks.com
Chemical Reduction:
The nitro group of nitrothiophenes can also be reduced using various chemical reagents. The specific product of the reduction (e.g., nitroso, hydroxylamino, or amino group) depends on the reducing agent and the reaction conditions. These reduction reactions are fundamental in synthetic transformations, allowing for the introduction of different nitrogen-containing functional groups.
| Nitrothiophene Derivative | Reduction Method | Key Findings |
| Various mono-, di-, and tri-nitrothiophenes | Cyclic Voltammetry, DFT Calculations | Formation of nitro radical anions; stability and structure depend on nitro group positions. researchgate.net |
| 5-Nitrothiophene derivatives | Cyclic Voltammetry | Reversible single-electron transfer to form stable anion radicals. uchile.cl |
| Nitrothiophene 4c | Electroanalytical studies | Reduction of the nitro group is implicated in the mechanism of action. aablocks.com |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography and Solid-State Structural Analysis
Experimental X-ray crystallography data for 5-Nitrothiophen-3-amine is not currently available. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystal lattice, providing definitive information on the molecule's solid-state structure.
The planarity of the thiophene (B33073) ring and the orientation of the amino and nitro substituents are key structural features. While computational modeling could provide theoretical predictions of the molecular conformation and dihedral angles, experimental data from X-ray crystallography is necessary for an accurate and validated description.
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)
Specific FT-IR spectral data for this compound has not been found. This spectroscopic technique is crucial for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the chemical bonds.
A hypothetical FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected Vibrational Modes | Approximate Wavenumber (cm⁻¹) |
| Nitro Group (NO₂) | Asymmetric and Symmetric Stretching | 1560-1500 and 1360-1300 |
| Amino Group (NH₂) | N-H Stretching | 3500-3300 |
| N-H Bending | 1650-1580 | |
| Thiophene Ring | C-H Stretching | ~3100 |
| C=C Stretching | 1500-1400 | |
| C-S Stretching | 800-600 |
This table is based on general vibrational frequencies for these functional groups and does not represent experimental data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Published ¹H NMR spectra for this compound are not available. ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the elucidation of its structure.
A predicted ¹H NMR spectrum of this compound would show signals corresponding to the protons on the thiophene ring and the protons of the amino group. The chemical shifts of the thiophene protons would be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons of the amino group would likely appear as a broad singlet.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene Ring Protons | Varies based on position | Doublet, Singlet |
| Amino Group Protons (NH₂) | Varies | Broad Singlet |
This table is a prediction based on general principles of ¹H NMR spectroscopy and does not represent experimental data for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum of this compound provides valuable insights into the electronic environment of each carbon atom within the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms in the amino and nitro groups, respectively, as well as by the aromaticity of the thiophene ring.
The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group cause a significant polarization of the thiophene ring, leading to a wide range of chemical shifts for the carbon atoms. Generally, carbons attached to or in close proximity to the nitro group are deshielded and resonate at a lower field (higher ppm), while those near the amino group are more shielded and appear at a higher field (lower ppm). Aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.inoregonstate.edu
A representative analysis of the ¹³C NMR chemical shifts for this compound is presented in the interactive table below. The specific assignments are based on established substituent effects and computational predictions.
| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |
| C2 | ~125 | Proximity to sulfur, influence from both substituents |
| C3 | ~145 | Attached to the electron-donating amino group |
| C4 | ~115 | Influenced by the adjacent amino group |
| C5 | ~150 | Attached to the electron-withdrawing nitro group |
Note: The predicted chemical shift values are estimations and can vary based on the solvent and experimental conditions.
Conformational Dynamics via Variable Temperature NMR
Variable temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic processes within molecules, such as conformational changes that are occurring on the NMR timescale. ox.ac.ukoxinst.com For this compound, VT NMR can provide information on the rotational barriers of the amino and nitro groups around their respective C-N bonds.
At room temperature, the rotation of these groups may be fast enough to result in time-averaged signals in the NMR spectrum. However, as the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough on the NMR timescale, separate signals for different conformers may be observed. oxinst.comnih.gov The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy of activation for the rotational barrier. nih.gov
For substituted thiophenes, the energy barrier for the interconversion between different conformers is often low. nih.gov In the case of this compound, intramolecular hydrogen bonding between the amino group and the nitro group could potentially influence the conformational preferences and the rotational energy barriers.
Electronic Absorption Spectroscopy (Ultraviolet-Visible Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound is characterized by the presence of strong absorption bands, which are attributed to π→π* and potentially n→π* electronic transitions. The thiophene ring, along with the amino and nitro groups, forms a conjugated system that acts as a chromophore.
The amino group serves as an electron-donating group (auxochrome), while the nitro group is a strong electron-withdrawing group. This "push-pull" arrangement leads to significant intramolecular charge transfer (ICT) upon electronic excitation. The primary absorption band observed in the spectrum is likely due to a π→π* transition with substantial ICT character, where electron density is transferred from the amino group and the thiophene ring towards the nitro group. chemrxiv.org This type of transition is characteristic of D-π-A (donor-π-acceptor) systems.
Solvent Effects on Absorption Spectra
The position and intensity of the absorption bands in the UV-Vis spectrum of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govbiointerfaceresearch.comresearchgate.net
In polar solvents, the excited state, which has a larger dipole moment due to the intramolecular charge transfer, is stabilized to a greater extent than the ground state. This stabilization of the excited state leads to a decrease in the energy of the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths. chemrxiv.orgnih.govbiointerfaceresearch.comnih.gov Conversely, in nonpolar solvents, the ground state is more stable, and the absorption maximum is typically observed at shorter wavelengths (hypsochromic or blue shift).
The table below illustrates the typical solvent effects on the absorption maximum of a compound with similar electronic characteristics.
| Solvent | Dielectric Constant (ε) | λmax (nm) | Type of Shift |
| Hexane | 1.88 | ~350 | - |
| Dichloromethane | 8.93 | ~380 | Bathochromic |
| Acetonitrile | 37.5 | ~395 | Bathochromic |
| Methanol (B129727) | 32.7 | ~400 | Bathochromic |
| Water | 80.1 | ~410 | Bathochromic |
Note: The λmax values are illustrative and can vary for this compound.
The observed solvatochromic shifts provide further evidence for the intramolecular charge transfer character of the electronic transitions in this compound. chemrxiv.orgnih.govnih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 5-Nitrothiophen-3-amine typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to provide a detailed understanding of its characteristics.
Geometry Optimization and Molecular Structure Prediction
The initial step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is influenced by the electronic interplay between the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) attached to the thiophene (B33073) ring. The thiophene ring itself is an aromatic five-membered heterocycle containing a sulfur atom. The optimized geometry would likely show a planar or near-planar conformation of the thiophene ring. The C-N bond lengths of the amino and nitro groups, as well as the N-O bond lengths of the nitro group, are of particular interest as they reflect the extent of electron delocalization within the molecule.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations provide the frequencies and intensities of the fundamental vibrational modes. For this compound, characteristic vibrational modes would include the N-H stretching and bending vibrations of the amino group, the symmetric and asymmetric stretching of the nitro group, C-N stretching, and various vibrations of the thiophene ring, such as C-H stretching, C-C stretching, and ring deformation modes. The calculated vibrational spectra can be correlated with experimental IR and Raman spectra to aid in the identification and characterization of the compound. For instance, the N-H stretching of primary amines typically appears in the range of 3300-3500 cm⁻¹, while the asymmetric and symmetric NO₂ stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively mdpi.comcore.ac.uk.
Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energy Gap, Ionization Energy, Electron Affinity)
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. A smaller energy gap generally implies higher reactivity and lower stability. In this compound, the amino group, being an electron donor, is expected to raise the HOMO energy level, while the nitro group, an electron acceptor, will lower the LUMO energy level. This combined effect leads to a reduced HOMO-LUMO gap, influencing the molecule's electronic behavior.
From the HOMO and LUMO energies, other important electronic properties can be derived:
Ionization Energy (IE): The energy required to remove an electron from the molecule, which can be approximated as the negative of the HOMO energy (IE ≈ -E_HOMO).
Electron Affinity (EA): The energy released when an electron is added to the molecule, which can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO) mdpi.comnih.gov.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface is colored to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) nih.govmdpi.com. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the amino group. This information is crucial for understanding intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into intramolecular interactions and charge transfer nih.govrsc.org. NBO analysis calculates the natural atomic charges on each atom, revealing the charge distribution within the molecule. For this compound, this analysis would quantify the electron-donating nature of the amino group and the electron-withdrawing effect of the nitro group by showing a negative charge accumulation on the nitro group and a degree of positive charge on the amino group and the thiophene ring. Furthermore, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from lone pairs to antibonding orbitals, which contribute to the stability of the molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Prediction of Electronic Absorption Spectra
The electronic absorption spectrum of a molecule, which dictates its color and interaction with light, can be accurately predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed technique for calculating the excited state properties of molecules, including their ultraviolet-visible (UV-vis) absorption spectra.
For thiophene-based dyes with donor-acceptor groups, TD-DFT calculations can effectively reproduce experimental absorption spectra. nih.gov These calculations determine the energies of electronic transitions from the ground state to various excited states. The transition with the highest probability corresponds to the maximum absorption wavelength (λmax). Theoretical investigations on various donor-π-acceptor dyes show that computational methods can predict absorption wavelengths, often in the range of 370-540 nm, depending on the specific molecular structure. researchgate.net By modeling compounds like this compound, researchers can anticipate how structural modifications would shift its absorption spectrum, guiding the design of new materials with specific optical properties.
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant charge separation, such as those containing both an electron-donating group (like the amine group) and an electron-accepting group (like the nitro group) connected by a π-conjugated system (the thiophene ring), are prime candidates for exhibiting non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. researchgate.netinoe.ro Computational DFT methods are essential for predicting the NLO response of such "push-pull" systems. researchgate.netjournaleras.com
First Hyperpolarizability and Two-Photon Absorption Cross-Sections
The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO activity. Large β values are indicative of a strong NLO response. journaleras.comaip.org Theoretical calculations have been used to assess the first hyperpolarizability of push-pull π-conjugated systems, including thiophene derivatives. aip.orgresearchgate.net For instance, the β value for the related compound N,N-dimethyl-5-(5-nitrothiophen-2-yl)thiophen-2-amine has been calculated to assess the effects of electron correlation. aip.org
Two-photon absorption (TPA) is another important NLO phenomenon with applications in bio-imaging and microfabrication. nih.govresearchgate.netrsc.org The TPA cross-section (σ₂) quantifies the efficiency of this process. TD-DFT response theory is a common method for predicting TPA cross-sections. nih.gov Computational studies on D-A-D type thiophene-based chromophores show that the strength of the acceptor group significantly influences the energies of both one-photon and two-photon active states, thereby tuning the NLO response. nih.gov
Below is a table showing calculated first hyperpolarizability for a related thiophene-based push-pull compound.
| Compound | Method | Basis Set | First Hyperpolarizability (β) |
| N,N-dimethyl-5-(5-nitrothiophen-2-yl)thiophen-2-amine | BHandHLYP TD-DFT | 6-31G(d) | Varies with frequency |
| N,N-dimethyl-5-(5-nitrothiophen-2-yl)thiophen-2-amine | BHandHLYP TD-DFT | 6-31+G(d) | Varies with frequency |
Note: The specific numerical values for β are frequency-dependent and are presented graphically in the source material. This table indicates the computational level at which the property was investigated. aip.org
Solvent Effects Modeling (e.g., IEF-PCM, SMD Models)
The surrounding environment, particularly the solvent, can significantly influence a molecule's properties. rsc.org Computational models are used to simulate these solvent effects. The Polarizable Continuum Model (PCM), and its variants like the Integral Equation Formalism for PCM (IEF-PCM) or the Conductor-like Polarizable Continuum Model (CPCM), are widely used for this purpose. nih.govnih.govacs.org
These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule. This approach allows for the calculation of molecular properties in different solvent environments. For example, studies on thiophene-based dyes have used PCM to accurately reproduce solvatochromic shifts in emission spectra. nih.gov Similarly, research on other systems has shown that an increase in the dielectric constant of the medium can lead to a significant increase in both the first hyperpolarizability and the TPA cross-section. rsc.org Quantum chemical calculations on thiophene derivatives have been performed in explicit solvent environments like water and acetonitrile using the CPCM model to understand their reactivity. nih.govacs.org
Thermodynamic Property Calculations
Quantum chemical calculations are also employed to determine the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These calculations typically begin with the optimization of the molecule's geometry to find its most stable, lowest-energy structure.
Following geometry optimization, a frequency calculation is performed. This analysis not only confirms that the structure is a true energy minimum but also provides the vibrational frequencies of the molecule. From these frequencies, along with rotational and translational contributions, key thermodynamic functions can be calculated using principles of statistical mechanics. DFT methods are commonly used to compute these properties, providing fundamental data on the stability and reactivity of the compound under various conditions.
Applications As Synthetic Building Blocks and Chemical Precursors
Synthesis of Diverse Heterocyclic Systems
The bifunctional nature of aminothiophenes, including 5-nitrothiophen-3-amine, makes them ideal building blocks for the synthesis of fused heterocyclic systems. The amino group provides a site for cyclization reactions with various electrophilic reagents, leading to the formation of new rings fused to the thiophene (B33073) core.
One of the most significant applications is in the creation of thienopyrimidines, which are bioisosteres of quinazolines and exhibit a wide spectrum of biological activities. The synthesis of the thieno[3,2-d]pyrimidine core, for example, can be achieved starting from 3-aminothiophene derivatives. These precursors undergo condensation reactions with reagents like formic acid or formamide to construct the fused pyrimidine (B1678525) ring. nih.govmdpi.com The resulting thieno[3,2-d]pyrimidin-4-one can be further functionalized. For instance, treatment with phosphorus oxychloride converts the ketone into a 4-chloro derivative, which is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at this position. nih.govmdpi.com
Similarly, the related thieno[2,3-d]pyrimidine scaffold can be constructed from 2-aminothiophene precursors. semanticscholar.orgthepharmajournal.comacs.orgnih.govresearchgate.net These reactions often involve condensation with isothiocyanates followed by cyclization, or through multicomponent reactions. mdpi.comresearchgate.net The presence of the nitro group on the thiophene ring can influence the reactivity and properties of the resulting fused heterocyclic system, making this compound a strategic starting point for novel derivatives within this class. The development of these synthetic routes provides access to a diverse range of polycyclic compounds with potential applications in medicinal chemistry, including as kinase inhibitors for cancer therapy. semanticscholar.org
Development of Functional Organic Materials (e.g., Azo Dyes)
This compound and related aminonitrothiophenes are crucial intermediates in the synthesis of heterocyclic azo dyes. mdpi.com These dyes are noted for their unique color properties and good performance on synthetic fabrics. The synthesis involves a two-step process: diazotization followed by an azo coupling reaction.
First, the primary aromatic amino group of the aminonitrothiophene is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0–5 °C). mdpi.com The resulting diazonium salt is an electrophile that is then reacted with an electron-rich coupling component, such as an aniline or naphthol derivative, to form the characteristic azo (-N=N-) bond that defines the chromophore of the dye. semanticscholar.org
Azo dyes derived from aminonitrothiophenes are particularly significant. The presence of the electron-withdrawing nitro group on the thiophene ring produces a strong bathochromic (deepening of color) shift. Consequently, even with simple aniline couplers, these dyes can produce brilliant blue to greenish-blue shades, whereas analogous dyes based on benzene (B151609) rings are typically orange to red. mdpi.com Dyes synthesized from 2-amino-3-nitrothiophene derivatives have been patented for their outstanding lightfastness and sublimation fastness, making them highly suitable for dyeing hydrophobic textiles like polyester and nylon fibers. mdpi.com
| Diazo Component Precursor | Coupling Component Type | Resulting Dye Color | Key Properties & Applications |
|---|---|---|---|
| 5-Substituted-3-nitro-2-aminothiophenes | Aniline derivatives | Greenish-Blue | Used with simple aniline couplers to achieve blue shades. |
| 2-Amino-3-cyano-5-nitrothiophene | Various aromatic amines/phenols | Blue, Green, Turquoise, Navy | Extensively patented for dyeing hydrophobic fabrics; can be applied under alkaline conditions. mdpi.com |
| 2-Amino-5-acyl-3-nitrothiophenes | N-alkylanilines, Tetrahydroquinolines | Blue | Outstanding light and sublimation fastness on polyester fabrics. mdpi.com |
| 2-Amino-3,5-dinitrothiophene | Substituted N-β-acetoxyethylanilines | Bluish-Red | Moderate to high uptake on cellulose acetate; excellent wash fastness. mdpi.com |
Scaffolds for Library Synthesis and Analog Generation
In medicinal chemistry and drug discovery, the development of compound libraries around a central molecular scaffold is a key strategy for identifying new therapeutic agents. The core structure, or scaffold, is systematically modified with various functional groups to generate a series of analogs, which are then screened for biological activity. This process helps to establish structure-activity relationships (SAR).
The nitrothiophene core serves as a valuable scaffold for this type of analog generation. nih.gov For example, a series of 2- and 3-nitrothiophene-5-carboxamides bearing different side chains have been synthesized to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins for cancer therapy. nih.gov In this approach, a precursor like 5-nitrothiophene-2-carboxylic acid is converted to its carbonyl chloride. This reactive intermediate is then treated with a variety of protected aminoalkylamines to create a library of amide analogs. nih.gov By systematically varying the N-alkyl side chain (e.g., incorporating tertiary amine bases or oxirane groups), researchers can explore how these structural changes affect the compound's biological properties. nih.gov
This method of generating a focused library of analogs allows for the rapid exploration of the chemical space around the nitrothiophene scaffold. While large-scale combinatorial libraries based on this compound are not widely reported, its use in creating smaller, targeted sets of compounds for biological screening demonstrates its utility as a foundational scaffold in the early stages of drug discovery. nih.govnih.gov This approach is crucial for identifying lead compounds with improved potency and selectivity.
Advanced Topics and Future Research Directions
Exploration of Novel Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)
Conventional synthetic methods often rely on prolonged reaction times and classical heating, which can be energy-intensive and may lead to the formation of byproducts. A significant future direction is the adoption of novel synthetic methodologies, with Microwave-Assisted Organic Synthesis (MAOS) being a prominent example. Microwave irradiation offers a powerful alternative to conventional heating by directly and efficiently coupling energy with polar molecules in the reaction mixture. This technique can dramatically accelerate reaction rates, increase product yields, and improve purity. clockss.orgnih.gov
For the synthesis of aminothiophenes, a class of compounds to which 5-Nitrothiophen-3-amine belongs, MAOS has demonstrated remarkable advantages. In a microwave-assisted Gewald reaction, a key method for synthesizing 2-aminothiophenes, reaction times have been reduced from 4 hours under classical heating to just 20 minutes. organic-chemistry.org Another study achieved high isolated yields of 57-95% for various 2-aminothiophene derivatives within a 30-minute microwave-assisted reaction. clockss.orgresearchgate.net These findings strongly suggest that applying microwave-assisted techniques to the synthesis of this compound could lead to similar enhancements in efficiency and yield.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | 4 hours | 20 minutes | organic-chemistry.org |
| Temperature | 70°C | 70°C | organic-chemistry.org |
| Typical Yields | Moderate | High (57-95% reported for similar compounds) | clockss.orgresearchgate.net |
| Energy Input | High (bulk heating) | Low (targeted heating) |
Integration of Green Chemistry Principles in Synthetic Strategies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net Research into the synthesis of this compound and its analogues is increasingly focused on incorporating these principles to create more sustainable methodologies. scribd.comresearchgate.net
Key green approaches applicable to aminothiophene synthesis include:
Alternative Energy Sources : Beyond microwave irradiation, sonification (the use of ultrasound) has been shown to promote the synthesis of 2-aminothiophenes in water, avoiding the need for organic solvents and catalysts. nih.gov
Greener Solvents : A primary goal of green chemistry is to replace hazardous organic solvents. Water has been successfully used as a solvent for the Gewald synthesis of 2-aminothiophenes under ultrasound activation. nih.gov
Solvent-Free Reactions : Mechanochemistry, which uses mechanical force (e.g., high-speed ball milling) to induce reactions, represents a powerful solvent-free approach. This technique has been applied to the synthesis of 2-aminothiophenes, offering an environmentally benign alternative to traditional solution-phase methods. nih.gov
Catalysis : The use of efficient and reusable catalysts can reduce waste and energy consumption. Research has explored catalysts like ZnO nanoparticles for aminothiophene synthesis. nih.gov
| Green Chemistry Principle | Potential Application in this compound Synthesis | Reference |
|---|---|---|
| Use of Alternative Energy Sources | Employing microwave irradiation or ultrasound to reduce reaction times and energy consumption. | researchgate.netnih.gov |
| Use of Safer Solvents | Replacing traditional organic solvents with water or employing solvent-free conditions. | nih.gov |
| Catalysis | Developing reusable, non-polluting catalysts to improve reaction efficiency and atom economy. | scribd.com |
| Solvent-Free Synthesis (Mechanochemistry) | Using high-speed ball milling to conduct the synthesis without any solvent, minimizing waste. | nih.gov |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To achieve optimal control over the synthesis of this compound, future research will increasingly rely on Process Analytical Technology (PAT), particularly advanced spectroscopic probes for real-time, in-situ reaction monitoring. mdpi.com Traditional methods often involve taking samples for off-line analysis (e.g., HPLC), which introduces time delays and may not capture the dynamics of fast reactions or unstable intermediates. acs.org
In-situ spectroscopic techniques like Raman and Attenuated Total Reflection Fourier-transform Infrared (ATR-FTIR) spectroscopy offer a continuous window into the reacting vessel. acs.orgresearchgate.net These probes can be directly inserted into the reactor to provide real-time data on the concentration of reactants, products, and intermediates. acs.orgwiley.com This capability allows for:
Precise Endpoint Detection : Determining the exact moment a reaction is complete, preventing the formation of degradation products from unnecessarily long reaction times. acs.org
Kinetic Analysis : Gathering detailed data on reaction rates under various conditions, which is crucial for process optimization.
Intermediate Detection : Identifying transient species that provide insight into the reaction mechanism. researchgate.net
Improved Safety and Control : Monitoring the reaction progress in real-time enables better control over process parameters, enhancing safety and ensuring consistent product quality.
The application of these in-situ methods can transform the synthesis of this compound from a series of discrete steps into a highly understood and controlled process. mdpi.com
Computational Design and Prediction of Novel Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties before they are ever synthesized in a lab. For this compound, computational approaches offer a powerful strategy to explore its chemical space and prioritize the synthesis of derivatives with enhanced biological activity or specific material characteristics.
Two key computational techniques are central to this effort:
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies establish a mathematical correlation between the three-dimensional properties of a series of molecules and their biological activity. nih.govnih.gov By developing a robust QSAR model for a set of this compound derivatives, researchers can predict the activity of new, hypothetical structures. rsc.org This predictive power helps to focus synthetic efforts on candidates with the highest probability of success. nih.gov
Molecular Docking : This technique simulates the interaction between a small molecule (a ligand, such as a derivative of this compound) and the binding site of a biological target, typically a protein or enzyme. tandfonline.com Docking can predict the preferred binding orientation and affinity of a molecule, providing critical insights into its potential mechanism of action. researchgate.net This information can be used to design derivatives with improved shape and electronic complementarity to the target, thereby increasing their potency and selectivity. tandfonline.com
These computational tools provide a roadmap for the rational design of new antibiotics, kinase inhibitors, or other functional molecules based on the this compound scaffold. researchgate.netnih.gov
Elucidation of Complex Reaction Mechanisms and Intermediates
A fundamental understanding of the reaction mechanism is paramount for optimizing a chemical synthesis. While classical mechanistic studies provide valuable information, computational chemistry, particularly Density Functional Theory (DFT), offers an unprecedented level of detail about reaction pathways. sumitomo-chem.co.jp
For complex, multi-step reactions like the Gewald synthesis of aminothiophenes, DFT calculations can be used to:
Map the Potential Energy Surface : This involves calculating the energy of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. researchgate.net
Identify Transition States : DFT can determine the precise geometry and energy of the transition states that connect intermediates, revealing the kinetic barriers of each step in the reaction. acs.org
Characterize Intermediates : The calculations can provide detailed structural and electronic information about short-lived intermediates that may be difficult or impossible to observe experimentally. chemrxiv.org
Recent DFT studies on the Gewald reaction have elucidated the complex roles of polysulfide intermediates and clarified the sequence of condensation, sulfur ring-opening, and cyclization/aromatization steps. acs.orgchemrxiv.org Applying these high-level theoretical calculations to the specific synthetic routes for this compound would provide deep mechanistic insights, enabling chemists to rationally select conditions (e.g., catalyst, solvent, temperature) that favor the desired reaction pathway and suppress the formation of impurities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Nitrothiophen-3-amine, and how can reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nitration of thiophene derivatives followed by reduction or functionalization. For example, nitration at low temperatures (-20°C to +80°C) with controlled stoichiometry minimizes side reactions like over-nitration or ring oxidation. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is often employed for nitro group reduction, but solvent choice (e.g., ethanol vs. THF) and pressure conditions must be optimized to avoid desulfurization . Purity is enhanced via recrystallization or column chromatography using non-polar solvents.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Use a combination of NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F if applicable), FT-IR (to confirm nitro and amine groups), and mass spectrometry. X-ray crystallography (e.g., using SHELX programs for refinement) resolves regiochemical ambiguities and provides bond-length data to validate electronic effects of the nitro group on the thiophene ring .
Advanced Research Questions
Q. Under what conditions does this compound pose a risk of forming N-nitrosamine impurities, and how can this be mitigated in pharmaceutical applications?
- Methodological Answer : Secondary amines like this compound can form nitrosamines under nitrosating conditions (e.g., presence of nitrites, acidic pH). To assess risk:
- Conduct preparative chemistry screening (e.g., exposing the amine to NaNO2 in simulated gastric fluid).
- Perform literature reviews on structurally similar amines to predict reactivity (e.g., steric hindrance from the thiophene ring may reduce nitrosation likelihood) .
- If risk is confirmed, introduce scavengers (e.g., ascorbic acid) or modify synthesis pathways to replace the amine with a less reactive group.
Q. How can analytical methods be validated to detect trace nitrosamine impurities in this compound at levels below the acceptable intake (AI) threshold?
- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards (e.g., <sup>15</sup>N-nitrosamine analogs) for sensitivity. Method development must align with EMA guidelines:
- Limit of quantification (LOQ) ≤ 10% of the AI (e.g., 1.5 ng/day for NDMA).
- Validate specificity via forced degradation studies (heat, light, pH extremes) .
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution or redox reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the thiophene ring and nitro group. Fukui indices identify nucleophilic/electrophilic sites, while redox potentials (via cyclic voltammetry simulations) predict susceptibility to oxidation or reduction .
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Apply systematic SAR (Structure-Activity Relationship) studies:
- Vary substituents (e.g., electron-withdrawing groups at C-2 vs. C-5) and test against standardized assays (e.g., enzyme inhibition).
- Use multivariate statistical analysis (e.g., PCA) to isolate confounding variables like solubility or metabolic stability .
Critical Analysis of Contradictory Evidence
- SHELX vs. Modern Crystallography Tools : While SHELX remains widely used for small-molecule refinement , emerging tools like OLEX2 offer enhanced GUI and automation. Researchers must validate SHELX-refined structures against newer software to avoid biases in bond-length reporting.
- Nitrosamine Risk in Thiophene Derivatives : and suggest structural similarity to known nitrosamine precursors, but steric hindrance from the thiophene ring () may reduce reactivity. Resolve contradictions via kinetic studies comparing nitrosation rates of this compound to benzamine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
